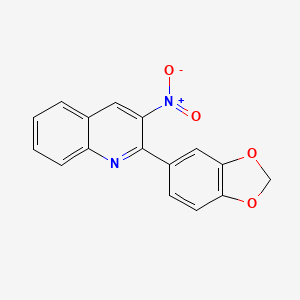

2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5443-81-2 |

|---|---|

Molecular Formula |

C16H10N2O4 |

Molecular Weight |

294.26 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-3-nitroquinoline |

InChI |

InChI=1S/C16H10N2O4/c19-18(20)13-7-10-3-1-2-4-12(10)17-16(13)11-5-6-14-15(8-11)22-9-21-14/h1-8H,9H2 |

InChI Key |

CKBLORQKODCHEW-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C=C3[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1,3 Benzodioxol 5 Yl 3 Nitroquinoline and Its Analogues

Strategic Retrosynthetic Analysis

A retrosynthetic analysis of 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline reveals two primary strategic disconnections. These pathways form the basis for the synthetic methodologies discussed in subsequent sections.

Pathway A: Quinoline (B57606) Ring Formation as the Key Step

This approach focuses on constructing the quinoline core from precursors that already contain the necessary substituents. The C-N and C-C bonds of the pyridine (B92270) ring are disconnected, leading to two key building blocks. This strategy is characteristic of classical quinoline syntheses like the Friedländer annulation.

Disconnection: The primary disconnection is made across the N1-C2 and C3-C4 bonds of the quinoline ring.

Precursors: This leads to a 2-aminoaryl carbonyl compound, such as 2-aminobenzaldehyde (B1207257), and an α-nitro ketone, specifically 1-(1,3-benzodioxol-5-yl)-2-nitroethan-1-one.

Pathway B: C-C Bond Formation via Cross-Coupling

This alternative strategy involves the initial synthesis of a substituted quinoline core, followed by the introduction of the 1,3-benzodioxole (B145889) moiety in a separate step. This approach relies on modern transition-metal-catalyzed cross-coupling reactions.

Disconnection: The key disconnection is the C2-Aryl bond.

Precursors: This retrosynthetic step suggests a 2-halo-3-nitroquinoline (e.g., 2-chloro- or 2-bromo-3-nitroquinoline) and a suitable organometallic reagent derived from 1,3-benzodioxole, such as 1,3-benzodioxol-5-ylboronic acid for a Suzuki coupling.

These two distinct retrosynthetic pathways highlight the main strategies available for the synthesis of the target molecule, each with its own advantages and challenges.

Key Synthetic Pathways for the Quinoline Core Formation

The formation of the quinoline nucleus is a cornerstone of heterocyclic chemistry, with several named reactions offering routes to this scaffold.

The traditional Pfitzinger reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions to yield quinoline-4-carboxylic acids. mdpi.commdpi.com For the synthesis of this compound, the standard Pfitzinger reaction is not directly applicable as it would produce a carboxylic acid at the 4-position and does not inherently introduce a nitro group at the 3-position.

Significant modifications to the reaction conditions and starting materials would be necessary. For instance, a hypothetical Pfitzinger-type reaction would require a starting material other than isatin that could lead to the desired 3-nitro substitution pattern without the concomitant formation of the 4-carboxy group. However, such modifications are not well-established in the chemical literature, making this approach less viable compared to other methods.

The Friedländer synthesis is a more direct and versatile method for preparing substituted quinolines. researchgate.netnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl group. researchgate.netnih.gov This methodology aligns well with Pathway A of the retrosynthetic analysis.

A plausible route to this compound via a Friedländer synthesis would involve the reaction between 2-aminobenzaldehyde and 1-(1,3-benzodioxol-5-yl)-2-nitroethan-1-one. The reaction is typically catalyzed by either an acid or a base. A variation of this approach, known as the domino nitro reduction-Friedländer heterocyclization, allows for the use of 2-nitrobenzaldehydes, which are often more readily available than their 2-amino counterparts. acs.orgnih.gov In this modified procedure, the nitro group is reduced in situ to an amino group, which then undergoes the Friedländer condensation. acs.orgnih.gov

The general mechanism proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring. The presence of the nitro group on the α-methylene component is crucial for directing the substitution pattern to yield the desired 3-nitroquinoline (B96883) product.

Beyond the classical named reactions, other cyclization strategies have been developed for the synthesis of nitroquinolines. One notable method involves the reaction of 2-aminobenzaldehyde with β-nitrostyrenes. acs.org This reaction leads to the formation of 2-aryl-3-nitro-1,2-dihydroquinolines, which can then be oxidized to the corresponding 3-nitroquinolines. acs.org To synthesize the target molecule using this approach, one would need 5-(2-nitrovinyl)-1,3-benzodioxole as the starting nitro-olefin.

Another modern approach is the copper-catalyzed [4+2] cycloaddition between anthranils (2,1-benzisoxazoles) and nitro-olefins. This method provides a direct route to 3-nitroquinolines under mild conditions. researchgate.net The reaction proceeds through a formal cycloaddition where the anthranil (B1196931) acts as the four-atom component and the nitro-olefin as the two-atom component.

A three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has also been reported for the efficient synthesis of multiply substituted quinolines. organic-chemistry.org This method, being catalyst- and additive-free, offers an economical and environmentally friendly alternative. organic-chemistry.org

Introduction of the 1,3-Benzodioxole Moiety

Following Pathway B of the retrosynthetic analysis, the 1,3-benzodioxole group can be introduced onto a pre-formed 2-halo-3-nitroquinoline core using transition-metal-catalyzed cross-coupling reactions. This approach is particularly useful as it allows for late-stage functionalization, enabling the synthesis of a variety of analogues from a common intermediate.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. youtube.comharvard.eduorganic-chemistry.org In this context, it would involve the reaction of a 2-halo-3-nitroquinoline (where halo is typically Br or I) with 1,3-benzodioxol-5-ylboronic acid in the presence of a palladium catalyst and a base. A significant advantage of the Suzuki reaction is the commercial availability of a wide range of boronic acids and the relatively low toxicity of the boron-containing byproducts. organic-chemistry.org Cross-coupling reactions on nitroarenes can be challenging, but recent advances have shown that with the appropriate choice of catalyst and ligands (e.g., using bulky, electron-rich phosphine (B1218219) ligands like BrettPhos), the Suzuki-Miyaura coupling of nitroarenes can be achieved efficiently. nih.govorganic-chemistry.org

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 |

This table presents typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl halides.

Stille Coupling: The Stille coupling reaction joins an organotin compound with an sp²-hybridized organic halide in the presence of a palladium catalyst. nrochemistry.comopenochem.orgharvard.eduwikipedia.org For the synthesis of the target molecule, this would entail the reaction of 2-halo-3-nitroquinoline with (1,3-benzodioxol-5-yl)tributylstannane. Organostannanes are known for their tolerance of a wide variety of functional groups and are often stable to air and moisture. nrochemistry.comwikipedia.org However, a major drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing the tin-containing byproducts from the reaction mixture. nrochemistry.com

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orgmdpi.com A potential Heck pathway to the target molecule is less direct. It would likely involve the reaction of 2-halo-3-nitroquinoline with 5-vinyl-1,3-benzodioxole. This would result in the formation of a stilbene-like intermediate, which would then need to be oxidized to form the desired 2-arylquinoline. Due to the indirect nature of this route, the Suzuki and Stille couplings are generally more convergent and preferred for this particular transformation.

Direct Arylation Techniques

Direct C-H arylation has emerged as a powerful, atom-economical method for forming carbon-carbon bonds, circumventing the need for pre-functionalized starting materials like organometallics or halides. chimia.ch In the context of synthesizing the 2-(1,3-benzodioxol-5-yl)quinoline scaffold, direct arylation techniques could theoretically be employed to couple a quinoline core with a 1,3-benzodioxole C-H bond.

These reactions are typically catalyzed by transition metals, most commonly palladium. rsc.orgorganic-chemistry.org The mechanism involves the activation of a C-H bond on one of the aromatic partners, followed by coupling with the other. For the synthesis of 2-arylquinolines, this could involve the C2-H activation of the quinoline ring. A nano-palladium catalyzed regioselective C3-H arylation of quinolines has also been reported, demonstrating the feasibility of targeting specific positions on the quinoline ring. researchgate.net While direct arylation is a prominent strategy for creating biaryl linkages, its application to the specific synthesis of 2-(1,3-benzodioxol-5-yl)quinoline would depend on optimizing reaction conditions to ensure high regioselectivity for the C-2 position of the quinoline.

Key features of direct arylation methodologies include:

Atom Economy: Reduces waste by not requiring pre-functionalization (e.g., halogenation or boronation) of the coupling partners. rsc.org

Step Economy: Can shorten synthetic sequences by combining steps. rsc.org

Catalyst Dependency: Relies heavily on transition-metal catalysts, with palladium being a common choice. rsc.org

Challenges in applying this method include controlling regioselectivity, especially on complex substrates, and preventing homo-coupling of the starting materials.

Formation of the Benzodioxole Ring System in situ or via Precursors

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature. Its synthesis is typically achieved by the condensation of catechol (a benzene-1,2-diol) with a methylene (B1212753) source. chemicalbook.com This reaction forms the characteristic five-membered dioxole ring fused to the benzene (B151609) ring.

Synthesis from Precursors: The most common laboratory and industrial synthesis involves reacting catechol with a dihalomethane (like dichloromethane (B109758) or dibromomethane) in the presence of a base. The base deprotonates the hydroxyl groups of catechol, allowing the resulting catecholate to act as a nucleophile and displace the halides.

Another established method is the condensation of catechol with methanol (B129727) in the presence of a strong acid catalyst, where methanol serves as the methylene source to form the methylenedioxy bridge. chemicalbook.com Careful control of reaction conditions such as temperature and pH is crucial for achieving high yields. chemicalbook.com

Once synthesized, the 1,3-benzodioxole precursor, such as piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), can be used to construct the quinoline ring through established methods like the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. uop.edu.pkmdpi.comnih.gov

In situ Formation: The formation of the benzodioxole ring in situ during the quinoline synthesis is less common. It would require a catechol-substituted quinoline precursor and subsequent cyclization to form the dioxole ring. This approach is generally more complex than using a pre-formed benzodioxole-containing building block.

| Precursor Compound | Reagent for Quinoline Synthesis | Resulting Intermediate |

| 1,3-Benzodioxole-5-carbaldehyde (Piperonal) | o-Aminoacetophenone | 2-(1,3-Benzodioxol-5-yl)quinoline |

| 1-(1,3-Benzodioxol-5-yl)ethan-1-one | o-Aminobenzaldehyde | 2-(1,3-Benzodioxol-5-yl)quinoline |

Nitration Chemistry and Regioselectivity at the Quinoline Ring

The introduction of a nitro group onto the quinoline ring is a critical step in the synthesis of the target compound. Quinoline is an aza-aromatic system, and the nitrogen atom significantly influences the ring's reactivity towards electrophilic substitution.

Under standard vigorous electrophilic nitration conditions (e.g., fuming nitric acid and fuming sulfuric acid), substitution on the unsubstituted quinoline ring typically occurs on the benzene portion of the molecule, yielding a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). uop.edu.pk The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which is protonated under strong acidic conditions.

However, the presence of an aryl substituent at the C-2 position alters the electronic properties and steric environment of the quinoline system. For the synthesis of this compound, nitration must be directed specifically to the C-3 position. This requires methods that override the inherent preference for C-5/C-8 substitution.

Controlled Nitro Group Introduction

Achieving regioselective nitration at the C-3 position necessitates specialized synthetic strategies that avoid harsh acidic conditions and direct the electrophile to the desired location.

A notable method for achieving nitration at the 3-position of quinoline involves the use of Reissert compounds. elsevierpure.com In this approach, quinoline is first converted to its Reissert compound, 1-benzoyl-2-cyano-1,2-dihydroquinoline. Treatment of this intermediate with acetyl nitrate (B79036) leads to regiospecific nitration at the C-3 position. Subsequent hydrolysis of the resulting 3-nitro derivative with concentrated hydrochloric acid removes the N-benzoyl and C-2 cyano groups to yield 3-nitroquinoline. elsevierpure.com This method provides a novel way to introduce a nitro group at the β-position of the heterocyclic moiety. elsevierpure.com

Alternative strategies for controlled nitration include using different nitrating agents that can operate under milder conditions. For example, dinitrogen pentoxide (N2O5) in an inert solvent can be used, avoiding the need for strong acids. researchgate.net The regioselectivity of nitration can be influenced by various factors, including the specific nitrating agent, solvent, temperature, and the presence of catalysts. researchgate.netgoogle.comnih.gov

Minimizing Undesired Side Reactions

The primary challenge in the nitration of 2-arylquinolines is preventing the formation of undesired isomers and avoiding degradation of the starting material. Key side reactions include:

Nitration at the Benzene Ring: The inherent reactivity of the C-5 and C-8 positions can lead to a mixture of products under standard conditions. uop.edu.pk

Nitration of the Aryl Substituent: The 1,3-benzodioxole ring is also susceptible to electrophilic substitution and could be nitrated under harsh conditions.

Oxidation: The quinoline ring system can be sensitive to the oxidative conditions of some nitration protocols.

Methods to minimize these side reactions often involve a careful choice of reagents and reaction conditions. The Reissert compound approach is effective because the initial modification of the quinoline ring alters its electronic structure, specifically directing the nitration to C-3 and protecting other positions. elsevierpure.com Using protecting groups on the quinoline nitrogen can also modulate reactivity and regioselectivity, although this adds extra steps to the synthesis. researchgate.net The use of milder, more selective nitrating systems, such as N2O5 or sodium nitrate in the presence of specific catalysts, can also provide better control and higher yields of the desired product. researchgate.net

| Nitration Method | Position(s) Targeted | Conditions | Key Advantage |

| Fuming HNO₃ / Fuming H₂SO₄ | C-5 and C-8 | Vigorous | Standard electrophilic nitration |

| Reissert Compound + Acetyl Nitrate | C-3 | Mild, multi-step | High regioselectivity for C-3 |

| Dinitrogen Pentoxide (N₂O₅) | Varies | Acid-free | Avoids strong acids |

Synthesis of Structurally Related Derivatives and Libraries

The synthesis of derivatives and libraries based on the this compound scaffold is crucial for exploring structure-activity relationships in various chemical and pharmaceutical applications. Modifications can be made at several positions on both the quinoline and benzodioxole rings.

Modifications at the Benzodioxole Ring

The 1,3-benzodioxole ring offers sites for further functionalization, allowing for the creation of a diverse library of analogues. The electron-rich nature of this ring system, due to the two oxygen atoms, facilitates electrophilic aromatic substitution. chemicalbook.com

A common modification is nitration. The nitration of 2-methyl-1,3-benzodioxole (B76885) using nitric acid in glacial acetic acid yields 2-methyl-5-nitro-1,3-benzodioxole, demonstrating that substitution occurs on the aromatic portion of the benzodioxole ring. prepchem.com This suggests that by starting with a substituted 1,3-benzodioxole precursor, one can introduce a variety of functional groups onto this ring before it is used to construct the quinoline system.

Further modifications can be achieved through reactions such as:

Halogenation: Introducing bromine or chlorine atoms.

Friedel-Crafts Acylation/Alkylation: Adding acyl or alkyl groups to the ring. nih.gov

Suzuki-Miyaura Coupling: Using a halogenated benzodioxole derivative to couple with various boronic acids, introducing new aryl or alkyl substituents. researchgate.net

These modifications allow for the systematic alteration of the electronic and steric properties of the benzodioxole moiety, which can be used to fine-tune the characteristics of the final compound.

Variations in the Quinoline Core Substitution Pattern

The synthesis of this compound and its analogues allows for considerable variation in the substitution pattern of the quinoline core. The functionalization of the quinoline ring can be achieved either by utilizing appropriately substituted precursors in a cyclization reaction or through post-synthesis modification of the quinoline nucleus.

Classic named reactions for quinoline synthesis provide a foundational platform for introducing diversity. The choice of substituted anilines or other precursors is a key strategy for controlling the final substitution pattern. pharmaguideline.com For instance, the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, can produce quinolines with substituents on the benzene ring portion by starting with a substituted aniline. pharmaguideline.comiipseries.org Similarly, the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, and the Combes synthesis, employing β-diketones, offer routes to varied substitution patterns based on the selection of the aniline precursor. pharmaguideline.comwikipedia.org The Friedländer synthesis, a condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group, is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.comwikipedia.org

Another effective strategy is the direct functionalization of a pre-formed quinoline ring. Nitration, for example, can introduce a nitro group onto the quinoline core, with the position of substitution influenced by the reaction conditions and the existing substituents on the ring. nih.gov The synthesis of various nitroquinoline derivatives can be achieved through direct nitration of the corresponding quinoline precursors using reagents like a mixture of sulfuric and nitric acid. nih.govresearchgate.net

The following table summarizes how different synthetic methods can be adapted to produce quinolines with varied substitution patterns.

| Synthetic Method | Key Precursors | Resulting Substitution Pattern Control | Example Application |

| Skraup Synthesis | Substituted Aniline, Glycerol | Substituents on the benzenoid ring of the quinoline core are determined by the starting aniline. pharmaguideline.com | Synthesis of substituted quinolines from substituted anilines. pharmaguideline.com |

| Doebner-Miller Reaction | Substituted Aniline, α,β-Unsaturated Carbonyl Compound | Allows for substitution on both the benzenoid and pyridinoid rings depending on the precursors. wikipedia.org | Formation of quinoline-4-carboxylic acids using anilines with an aldehyde and pyruvic acid. wikipedia.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Primarily yields 2-substituted and/or 3-substituted quinolines. pharmaguideline.com | Condensation of o-aminobenzaldehyde with acetaldehyde. wikipedia.org |

| Combes Synthesis | Substituted Arylamine, 1,3-Dicarbonyl Compound | Introduces substituents based on both the arylamine and the dicarbonyl compound. pharmaguideline.com | Cyclization of a β-amino enone intermediate. pharmaguideline.com |

| Direct Nitration | Quinoline Derivative, Nitrating Agent (e.g., H₂SO₄/HNO₃) | Position of the nitro group is directed by existing substituents and reaction conditions. nih.gov | Synthesis of 5-nitroquinolines and other isomers from a quinoline precursor. nih.gov |

Stereochemical Considerations in Synthesis

While this compound itself is an achiral molecule, stereochemical considerations become critical when synthesizing analogues that possess chiral centers. The introduction of chirality into the quinoline framework can lead to the formation of enantiomers or diastereomers, necessitating stereoselective synthetic strategies and analytical methods to determine stereochemical outcomes.

The synthesis of chiral quinoline alkaloids, for example, often requires careful control of stereochemistry. rsc.org Asymmetric synthesis can be employed by using chiral precursors or chiral catalysts to favor the formation of one enantiomer over the other. rsc.org In the synthesis of certain quinoline alkaloids, a precursor with a defined absolute configuration has been used to produce enantiopure final products, demonstrating a reliable method for stereochemical control. rsc.org

When a synthesis results in a mixture of enantiomers (a racemate), the determination of the enantiomeric excess (ee) is crucial. This is often accomplished using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC), which can separate the enantiomers and allow for their quantification.

The absolute configuration of a chiral quinoline derivative, which describes the 3D arrangement of atoms at a stereocenter, can be determined using techniques like X-ray crystallography, particularly when a suitable single crystal can be obtained. Spectroscopic methods, such as Circular Dichroism (CD), can also provide information about the stereochemistry of chiral molecules in solution by measuring the differential absorption of left- and right-circularly polarized light. In some cases, stereochemical correlation, where the configuration of a new compound is related to a known compound through a series of stereochemically defined reactions, can be used to assign the absolute configuration.

Purification and Advanced Characterization Techniques (Methodological Aspects Only)

The isolation and structural elucidation of this compound and its analogues rely on a combination of purification and advanced analytical methods. These techniques are essential for ensuring the purity of the synthesized compounds and confirming their chemical structures.

Purification Techniques

Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. The choice of method depends on the physical and chemical properties of the target compound.

Recrystallization: This is a common technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution. nih.gov The selection of an appropriate solvent or solvent system is paramount for effective purification. For nitroquinoline derivatives, selective precipitation can sometimes be achieved by adjusting the pH or forming salts, such as hydrochlorides, which may have different solubility profiles than their isomers or the free base. google.com For example, a mixture of 5-nitroquinoline and 8-nitroquinoline can be separated by forming their hydrochloride salts and leveraging their differential solubility in a solvent like dimethylformamide, where one isomer crystallizes upon cooling while the other remains in solution. google.com

Chromatography: Column chromatography is a versatile method for separating components of a mixture. researchgate.net The crude sample is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a mobile phase (eluent) is passed through the column. Separation occurs based on the differential adsorption of the compounds to the stationary phase. The choice of eluent system, often a mixture of solvents with varying polarities, is optimized to achieve effective separation. researchgate.net Other chromatographic techniques include hydrophobic interaction, anion exchange, and gel filtration chromatography, which separate molecules based on hydrophobicity, charge, and size, respectively. nih.gov

Advanced Characterization Techniques

Once purified, the compound's identity and structure are confirmed using a suite of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (e.g., ¹H, ¹³C) is one of the most powerful tools for structure elucidation. mdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental formula of the molecule. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups (e.g., C=O, N-O, C-H).

X-ray Crystallography: When a single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov

Electronic Absorption Spectroscopy: This technique, also known as UV-Visible spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. nih.gov

The following table summarizes the application of these characterization techniques for quinoline derivatives.

| Technique | Information Provided | Relevance to this compound |

| ¹H and ¹³C NMR | Detailed map of the carbon-hydrogen framework, connectivity of atoms. mdpi.com | Confirms the presence and connectivity of the benzodioxole, nitro, and quinoline moieties. |

| High-Resolution MS | Precise molecular weight and elemental composition. mdpi.com | Confirms the molecular formula (C₁₆H₉N₂O₄). |

| FTIR Spectroscopy | Identification of functional groups. mdpi.com | Detects characteristic vibrations for the nitro group (N-O), aromatic rings (C=C, C-H), and ether linkages (C-O-C) of the benzodioxole ring. |

| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, and angles. nih.gov | Provides definitive proof of structure and reveals details of the molecular geometry in the solid state. |

| UV-Visible Spectroscopy | Information on the conjugated π-electron system. nih.gov | Characterizes the electronic properties arising from the extended aromatic system of the molecule. |

Theoretical and Computational Chemistry Studies of 2 1,3 Benzodioxol 5 Yl 3 Nitroquinoline

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to model the electronic and geometric properties of a molecule. Such studies would elucidate the fundamental chemical characteristics of 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)

Electronic structure analysis focuses on the distribution of electrons within a molecule.

HOMO-LUMO Energy Gap : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. This energy gap is instrumental in understanding intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the surface of a molecule. It helps in identifying regions that are rich or poor in electrons. These maps are used to predict how a molecule will interact with other molecules, highlighting sites susceptible to electrophilic (positive potential) and nucleophilic (negative potential) attack.

Conformational Analysis and Stability

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be achieved by rotating its single bonds. For a molecule like this compound, this would involve analyzing the rotational barriers and dihedral angles between the quinoline (B57606), benzodioxole, and nitro groups. The goal is to identify the most stable conformation (the one with the lowest energy), which is crucial for understanding its interactions and properties.

Reactivity Descriptors and Fukui Functions

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Fukui functions are local reactivity descriptors that identify which specific atoms within a molecule are most likely to be involved in a chemical reaction. They help pinpoint the sites for nucleophilic attack (where the molecule accepts an electron) and electrophilic attack (where it donates an electron), offering a more detailed picture of its reactive behavior.

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in structure-based drug design.

Identification of Putative Biological Targets and Binding Sites

Molecular docking simulations could be used to screen this compound against a library of known protein structures to identify potential biological targets. Once a target is identified, docking can predict the specific binding site and pose of the compound within that site. The analysis of these interactions, often performed with tools like the Protein-Ligand Interaction Profiler (PLIP), reveals non-covalent bonds such as hydrogen bonds, hydrophobic contacts, and π-stacking that stabilize the complex. Quinoline and benzodioxole derivatives have been studied for a range of biological activities, including anticancer and antimicrobial properties, suggesting potential targets in these areas.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Ligand-Based Virtual Screening (LBVS) : This method relies on the knowledge of other molecules (ligands) that are known to be active against a specific target. It uses the principle of molecular similarity, searching for compounds with similar structural or physicochemical properties to the known actives.

Structure-Based Virtual Screening (SBVS) : When the three-dimensional structure of the target protein is known, SBVS can be employed. This approach, which includes molecular docking, evaluates how well a large number of candidate molecules fit into the target's binding site, ranking them based on their predicted binding affinity.

Without specific experimental or computational studies on this compound, any data presented in these categories would be speculative.

Analysis of Binding Affinities and Interaction Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger receptor like a protein or enzyme. This analysis is fundamental in drug discovery to understand potential mechanisms of action. For a compound like this compound, docking simulations would place it into the active site of a target protein to calculate its binding affinity.

The binding affinity is commonly expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a more stable and favorable interaction. These scores are calculated by the docking software's scoring function, which evaluates intermolecular interactions such as:

Hydrogen Bonds: The nitro group (-NO2) and the benzodioxole oxygens could act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic quinoline and benzodioxole rings can form hydrophobic interactions with nonpolar amino acid residues in the receptor's binding pocket.

Pi-Pi Stacking: The planar aromatic rings can stack with aromatic residues of amino acids like phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

Computational studies on other substituted quinazolinone and quinoline derivatives have successfully used molecular docking to identify key interactions within enzyme binding sites, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov These studies reveal that specific hydrogen bonds and hydrophobic contacts are critical for stabilizing the ligand-receptor complex. nih.gov An analysis of this compound would yield similar insights, identifying the most likely amino acid partners and predicting the strength of the binding.

Table 1: Example of Molecular Docking Results for a Hypothetical Target This table is illustrative and does not represent published experimental data for this specific compound.

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic | ||

| Phe170 | Pi-Pi Stacking | ||

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355 | Hydrogen Bond |

| Leu352, Val539 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models are invaluable for predicting the activity of new, unsynthesized compounds. For a class of molecules like derivatives of this compound, a QSAR study could predict their potential efficacy or toxicity based on structural modifications. nih.gov

The first step in QSAR/QSPR modeling is to calculate molecular descriptors, which are numerical values that describe the chemical and physical properties of a molecule. aimspress.com For a series of this compound derivatives, hundreds or thousands of descriptors can be generated, categorized as:

Constitutional Descriptors: Information about the chemical composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: Describe the connectivity of atoms in the molecule.

Geometric Descriptors: 3D information, such as molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, including dipole moment, orbital energies (HOMO/LUMO), and electrostatic potential. researchgate.net

Due to the large number of descriptors, a selection process is required to identify those most relevant to the biological activity. This prevents overfitting the model and improves its predictive power. Statistical methods are employed to select a small subset of descriptors that have the highest correlation with the activity being studied. researchgate.net

Once the most relevant descriptors are selected, a mathematical model is constructed. This is typically achieved using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). aimspress.comresearchgate.net The resulting model is an equation that links the descriptor values to the biological activity.

The model's reliability and predictive ability must be rigorously validated. This involves several statistical metrics:

Coefficient of determination (R²): Indicates how well the model fits the data of the training set.

Leave-one-out cross-validation coefficient (Q²): A measure of the model's internal predictive ability.

External validation: The model is used to predict the activity of a separate "test set" of compounds that were not used to build the model. The predictive R² (R²_pred) for this set is a key indicator of the model's real-world utility.

Table 2: Example of Statistical Parameters for a QSAR Model This table shows typical validation metrics for a hypothetical QSAR model.

| Parameter | Description | Typical Acceptable Value |

|---|---|---|

| R² | Goodness of fit | > 0.6 |

| Q² | Internal predictive ability | > 0.5 |

| R²_pred | External predictive ability | > 0.5 |

A validated QSAR model serves as a powerful predictive tool. It can be used to estimate the biological activity of novel derivatives of this compound before they are synthesized. This allows computational chemists to prioritize the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. By analyzing the descriptors in the model, researchers can also gain insight into which structural features are most important for enhancing activity, guiding the design of more potent and effective compounds. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com An MD simulation provides detailed information on the conformational flexibility and dynamics of a compound like this compound, both alone in a solvent and when interacting with a biological target. nih.gov

MD simulations can reveal how the structure of this compound behaves and changes its shape over a period of nanoseconds to microseconds. This is particularly useful for understanding the molecule's flexibility, such as the rotation around the single bond connecting the benzodioxole and quinoline ring systems.

When the compound is simulated in complex with a protein (based on a docking pose), MD can assess the stability of the binding. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time compared to an initial reference structure. A stable, low RMSD value for the ligand within the binding site suggests a stable interaction.

Radius of Gyration (Rg): Indicates the compactness of the molecule or complex. A stable Rg suggests the complex is not unfolding or undergoing major conformational changes.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time, highlighting the most persistent and important interactions.

In studies of other heterocyclic compounds, MD simulations have demonstrated their ability to confirm the stability of docking poses and provide a more dynamic picture of the molecular interactions within the active site. nih.gov

Table 3: Example of Typical Parameters for a Molecular Dynamics Simulation This table is illustrative of common settings for an MD simulation.

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS, AMBER, NAMD |

| Force Field | CHARMM, AMBER, OPLS |

| System | Compound in water box with ions |

| Simulation Time | 100 nanoseconds |

| Temperature | 300 K (27 °C) |

| Pressure | 1 bar |

| Analysis Metrics | RMSD, Rg, Hydrogen Bonds |

Binding Kinetics and Stability of Ligand-Target Complexes

The study of binding kinetics is crucial in drug discovery and molecular pharmacology for understanding the dynamic interactions between a ligand, such as This compound , and its biological target. Key parameters in these studies include the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). These parameters collectively define the affinity and the temporal dynamics of the ligand-target complex.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding affinity and stability of ligand-target complexes. For a hypothetical interaction between This compound and a putative protein target, these simulations could predict the binding mode, identify key interacting amino acid residues, and estimate the binding free energy. Such studies have been successfully applied to various quinoline derivatives to explore their binding affinities with specific biological targets. For instance, molecular docking studies on other quinoline derivatives have been used to determine their binding affinity against various enzymes and receptors. nih.govnih.gov

A hypothetical computational analysis of This compound with a target protein might yield data such as that presented in the interactive table below. This table illustrates the kind of information that would be generated, including binding energy, the number of hydrogen bonds formed, and the key interacting residues.

| Putative Target | Binding Energy (kcal/mol) | Number of H-Bonds | Key Interacting Residues |

|---|---|---|---|

| Protein Kinase A | -8.5 | 3 | Lys72, Glu91, Asp184 |

| Cyclooxygenase-2 | -7.9 | 2 | Arg120, Tyr355 |

| Reverse Transcriptase | -9.1 | 4 | Lys101, Tyr181, Tyr188, Trp229 |

The stability of the ligand-target complex, often characterized by the residence time of the ligand on its target, is another critical factor that can be investigated using computational methods. Longer residence times can lead to a more sustained biological effect. Molecular dynamics simulations can provide insights into the conformational changes and energetic fluctuations of the complex over time, offering a deeper understanding of its stability.

Chemoinformatics and Data Mining for Related Bioactive Scaffolds

Chemoinformatics and data mining are indispensable tools for the identification of novel bioactive scaffolds and for understanding structure-activity relationships (SAR). These approaches involve the analysis of large chemical datasets to identify patterns and relationships between chemical structures and their biological activities.

For This compound , chemoinformatic methods could be employed to search for structurally similar compounds with known biological activities. The quinoline and benzodioxole moieties are present in numerous biologically active compounds. nih.govmdpi.com Data mining of chemical databases could reveal other compounds containing these scaffolds and their associated biological targets and activities. This information can be invaluable for predicting the potential therapeutic applications of This compound .

A typical chemoinformatic analysis would involve the generation of molecular descriptors for This compound and related compounds, followed by the application of machine learning algorithms to build predictive models. These models could then be used to screen virtual libraries of compounds for potential bioactivity. The following interactive table provides a hypothetical example of data that could be generated from a chemoinformatic study of scaffolds related to This compound .

| Scaffold | Number of Compounds in Database | Associated Biological Activities | Key Publications |

|---|---|---|---|

| Quinoline | > 50,000 | Antimalarial, Anticancer, Antibacterial | [Multiple Sources] |

| 1,3-Benzodioxole (B145889) | > 20,000 | Anticancer, Insecticidal, Anti-inflammatory | nih.govchemicalbook.com |

| Nitroquinoline | > 5,000 | Antimicrobial, Antitumor | [Referenced Studies] |

Through such analyses, it might be possible to identify privileged scaffolds—structural motifs that are frequently found in active compounds against a range of biological targets. This knowledge could guide the future design and synthesis of novel derivatives of This compound with enhanced biological activities.

Based on a comprehensive review of scientific literature, there is currently no publicly available data regarding the in vitro biological activity or mechanistic investigations for the specific chemical compound “this compound.”

Extensive searches for experimental data pertaining to this compound within the requested frameworks—including cell-based assays, enzyme-based assays, receptor binding studies, proteomic profiling, and affinity chromatography—did not yield any specific results. The scientific literature details research on structurally related but distinct molecules containing quinoline or benzodioxole moieties; however, information focusing solely on the biological profile of this compound is not present in the available search results.

Therefore, it is not possible to provide the requested article content while adhering to the strict requirements of focusing exclusively on this compound.

In Vitro Biological Activity Profiling and Mechanistic Investigations

Target Identification and Validation Approaches

Genetic Knockdown/Knockout Studies

Currently, there is no publicly available research detailing the use of genetic knockdown or knockout studies to investigate the mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline. This area remains a critical gap in understanding the specific molecular targets and pathways essential for its biological activity. Such studies would be invaluable in identifying the genes and corresponding proteins that are either directly targeted by the compound or are crucial for mediating its downstream effects.

Molecular Mechanism of Action Elucidation (Cellular and Biochemical Levels)

Investigations into the molecular mechanisms of this compound are in the early stages. The broader class of quinoline (B57606) derivatives has been noted for a wide range of biological activities, which often depend on the nature and position of their substituents. researchgate.net

Pathway Analysis (e.g., Apoptosis Induction, Cell Cycle Modulation)

While direct studies on this compound's impact on specific cellular pathways are limited, related compounds offer some insights. For instance, other nitro-substituted quinoline derivatives have been shown to induce cell cycle arrest and apoptosis. nih.gov One such compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, demonstrated an increase in the sub-G1 cell population and accumulation of cells in the S and G2/M phases, which is indicative of apoptosis and mitotic arrest. nih.gov This suggests that the nitroquinoline scaffold may have the potential to interfere with cell cycle progression and trigger programmed cell death.

Interactions with Subcellular Components (e.g., Mitochondria, DNA)

The interaction of this compound with subcellular components has not been specifically elucidated. However, some quinoline derivatives are known to interact with DNA. nih.gov Research on 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione showed that it significantly inhibited both DNA and RNA synthesis. nih.gov Furthermore, certain metabolites of benzene (B151609), which share some structural similarities, have been found to inhibit mitochondrial DNA replication by interacting with mtDNA polymerase gamma. nih.gov These findings suggest that potential interactions with nucleic acids and mitochondria could be avenues for future investigation for this compound.

Modulation of Signal Transduction Pathways

There is currently no direct evidence detailing the modulation of specific signal transduction pathways by this compound. Signal transduction pathways are complex chains of molecular events that convert a signal on a cell's surface into a specific cellular response. khanacademy.orgyoutube.com Key components of these pathways often include kinases and second messengers like cyclic AMP. khanacademy.orgnih.gov Given the diverse biological activities of quinoline derivatives, it is plausible that this compound could influence one or more signal transduction pathways, but this remains to be experimentally verified.

Phenotypic Screening and High-Content Analysis (Non-Clinical)

Phenotypic screening is a powerful drug discovery approach that identifies compounds based on their observable effects on cells or organisms, without prior knowledge of the specific molecular target. technologynetworks.com This method has been instrumental in the discovery of first-in-class drugs. nih.gov To date, there are no published reports of this compound being subjected to broad phenotypic screening or high-content analysis. Such studies would be highly beneficial in uncovering novel biological activities and providing a broader understanding of its cellular impact.

Investigation of Synergy and Combination Effects with Other Agents

The potential for synergistic or combination effects of this compound with other therapeutic agents has not yet been explored in published research. Investigating such interactions is crucial, as combining agents can sometimes lead to enhanced therapeutic efficacy or allow for reduced dosages to minimize potential side effects. bohrium.com Future studies are needed to assess whether this compound can act synergistically with existing drugs.

Structure Activity Relationship Sar and Ligand Design Studies

Positional Scanning and Substituent Effects

Positional scanning involves systematically modifying substituents at various positions on the molecular scaffold to map their influence on biological activity.

The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) moiety is a common fragment in numerous natural products and pharmacologically active compounds, often contributing to target binding and influencing metabolic stability. nih.gov In the context of 2-arylquinolines, the presence and substitution pattern of this ring system are significant determinants of activity.

A study on the anticancer activity of 2-arylquinolines compared derivatives bearing a 2-(3,4-methylenedioxyphenyl) group against those with an unsubstituted 2-phenyl group. rsc.org The findings indicated that the 2-(3,4-methylenedioxyphenyl)quinolines displayed important selective cytotoxic activities, particularly against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org For instance, 6-bromo-2-(3,4-methylenedioxyphenyl)quinoline (Compound 12 ) and 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline (Compound 13 ) showed notable cytotoxicity with high selectivity indices compared to the reference drug doxorubicin. rsc.org This suggests that the benzodioxole ring is a favorable substituent at the 2-position of the quinoline (B57606) core for this specific biological outcome.

Further modifications would involve substitutions on the benzodioxole ring itself. While specific data for the title compound is unavailable, SAR principles suggest that adding small electron-donating or electron-withdrawing groups could modulate the electronic properties and steric profile of the molecule, thereby fine-tuning its interaction with biological targets.

| Compound ID | R (at C-6 of Quinoline) | 2-Aryl Group | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

| 11 | -H | 3,4-methylenedioxyphenyl | PC3 | 34.34 | >8.73 |

| 12 | -Br | 3,4-methylenedioxyphenyl | PC3 | 31.37 | 36.21 |

| 13 | -Cl | 3,4-methylenedioxyphenyl | HeLa | 8.30 | 113.08 |

Data sourced from a study on substituted 2-arylquinolines. rsc.org The Selectivity Index (SI) is the ratio of cytotoxicity against non-tumor cells to cytotoxicity against cancer cells.

The quinoline scaffold is a privileged structure in medicinal chemistry, and its biological activity is highly dependent on the nature and position of its substituents. nih.govmdpi.comresearchgate.netnih.gov Modifications on the quinoline core of 2-aryl-3-nitroquinoline analogues can significantly impact potency and selectivity.

Research on 2-(3,4-methylenedioxyphenyl)quinolines demonstrated the importance of substitution at the C-6 position of the quinoline ring. The introduction of a halogen, such as chlorine or bromine, at C-6 led to compounds with significant and selective cytotoxicity against specific cancer cell lines. rsc.org Specifically, the 6-chloro derivative (13 ) was highly active against HeLa cells, while the 6-bromo analogue (12 ) was active against PC3 cells. rsc.org This highlights that even small changes on the quinoline backbone can alter both the potency and the selectivity profile of the compound. Generally, substitutions at positions 5, 6, 7, and 8 of the quinoline ring with various groups (e.g., halogens, methoxy, nitro) are known to modulate the electronic and lipophilic character of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties. wisdomlib.orgbiointerfaceresearch.com

The nitro group at the C-3 position is a critical feature of the molecule. As a strong electron-withdrawing group, it significantly reduces the electron density of the quinoline scaffold. mdpi.commdpi.com This electronic modification can be crucial for several reasons:

Target Interaction: The electron-deficient nature of the ring system can enhance interactions with specific biological targets through mechanisms like π-stacking or dipole interactions. nih.gov

Chemical Reactivity: It can activate the quinoline ring for certain chemical reactions or metabolic processes. The nitro group can serve as a precursor for other functionalities, such as an amino group, through reduction. mdpi.com

Isosteric Replacements and Bioisosterism

Bioisosteric replacement is a widely used strategy in drug design to modify a lead compound's properties while retaining its desired biological activity. cambridgemedchemconsulting.com This involves substituting a functional group with another group of similar size, shape, and electronic character.

For the 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline scaffold, several bioisosteric replacements could be explored to modulate its activity and physicochemical properties:

Nitro Group Bioisosteres: The nitro group is a unique functional group, and finding a suitable replacement can be challenging. nih.gov However, it is often targeted for replacement in drug discovery to improve metabolic stability and reduce potential toxicity. nih.govacs.org The trifluoromethyl (CF₃) group is a well-documented bioisostere for the nitro group. nih.govacs.org In some compound series, replacing an aliphatic nitro group with a CF₃ group has resulted in analogues with greater potency and improved metabolic stability. nih.gov Other functional groups with strong electron-withdrawing properties, such as a cyano (-CN), sulfonyl (-SO₂R), or pyridine (B92270) N-oxide moiety, have also been considered as potential isosteres for an aromatic nitro group. nih.gov

| Original Group | Potential Bioisostere | Rationale / Potential Effect |

| Nitro (-NO₂) | Trifluoromethyl (-CF₃) | Improves metabolic stability, can increase potency. nih.govacs.org |

| Nitro (-NO₂) | Cyano (-CN) | Mimics electron-withdrawing properties, smaller size. nih.gov |

| Nitro (-NO₂) | Sulfonyl (-SO₂R) | Strong electron-withdrawing character. nih.gov |

Benzodioxole Ring Bioisosteres: The 1,3-benzodioxole ring could be replaced with other bicyclic or substituted phenyl systems to probe the importance of its specific structure. For example, replacing the phenyl portion of the ring system with bioisosteres like thiophene (B33073) or pyridine is a classic strategy to alter properties such as solubility, metabolism, and target interactions. bhsai.org

Scaffold Hopping and Scaffold Diversity Approaches

Scaffold hopping is a lead optimization strategy that aims to identify isofunctional molecules with structurally distinct core scaffolds. bhsai.org This approach is valuable for discovering novel chemical series with improved properties or for navigating around existing patents. chemrxiv.org

For a lead compound based on the 2-aryl-3-nitroquinoline scaffold, several scaffold hopping strategies could be envisioned:

Heterocycle Replacement: The quinoline core could be replaced with other bicyclic heteroaromatic systems known to possess similar biological activities, such as quinazoline (B50416), quinoxaline, or isoquinoline. For example, in the development of kinase inhibitors, a successful scaffold hop involved replacing a quinazoline ring with a quinoline ring, where a cyano group was introduced to mimic the electronic properties of the nitrogen atom being replaced.

Ring System Modification: In another example, a scaffold hopping approach was used to develop novel antimycobacterial agents by replacing the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of a known drug candidate with a 2-(quinolin-4-yloxy)acetamide system. nih.gov This demonstrates that fragments of the quinoline scaffold can be integrated into new core structures to generate compounds with potent activity. nih.gov

These strategies allow medicinal chemists to explore new chemical space while retaining the key pharmacophoric features responsible for the biological activity of the original 2-aryl-quinoline scaffold. bhsai.orgnih.gov

Design of New Derivatives with Enhanced Potency or Selectivity

The design of new derivatives of this compound is guided by established medicinal chemistry principles aimed at optimizing interactions with a specific biological target. These strategies involve modifying the core structure to enhance binding affinity and specificity.

Rational drug design utilizes the understanding of a biological target's three-dimensional structure and mechanism of action to design molecules that are likely to bind to it. manchester.ac.ukrsc.org In the context of this compound, rational design would involve several key approaches:

Bioisosteric Replacement: This strategy involves substituting specific functional groups with other groups that have similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. For instance, the nitro group at the 3-position of the quinoline ring, which is a strong electron-withdrawing group, could be replaced with other electron-withdrawing bioisosteres such as a cyano (-CN) or a trifluoromethyl (-CF3) group. The impact of these modifications on the compound's interaction with its target would then be evaluated. Similarly, the benzodioxole moiety could be replaced with other bicyclic ring systems to explore the spatial and electronic requirements of the binding pocket.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. Molecular docking studies can be performed to predict the binding mode of this compound within the active site of the target. These computational models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. researchgate.net This information can then be used to design new derivatives with modifications that enhance these interactions. For example, if a hydrogen bond acceptor on the target is identified near a specific position of the ligand, a hydrogen bond donor could be introduced on the derivative at that position to form a new, stabilizing interaction.

Pharmacophore-Guided Design: By identifying the essential structural features (pharmacophore) required for biological activity, new molecules can be designed that incorporate this pharmacophore in a novel scaffold. This approach is discussed in more detail in section 5.6.

A hypothetical rational design strategy for new derivatives of this compound is outlined in the table below.

| Modification Site | Proposed Modification | Rationale |

| Quinoline Ring (Position 3) | Replacement of the nitro group with cyano, trifluoromethyl, or sulfonyl groups. | To modulate the electronic properties and explore the impact on target binding. |

| Benzodioxole Moiety | Substitution with other bicyclic systems like indane or benzofuran. | To investigate the spatial requirements of the binding pocket. |

| Quinoline Ring (various positions) | Introduction of small alkyl or halogen substituents. | To probe for additional hydrophobic interactions and improve metabolic stability. |

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govijpsonline.com This approach is particularly useful in the early stages of drug discovery for identifying initial "hit" compounds or for optimizing a known "lead" compound. ijpsonline.com

For this compound, a combinatorial library could be generated by systematically varying substituents at different positions on the quinoline and benzodioxole rings. This can be achieved through parallel synthesis, where multiple reactions are carried out simultaneously in an array format. youtube.com

For example, a library could be constructed by reacting a common intermediate, such as a substituted 2-chloro-3-nitroquinoline (B1590397), with a diverse set of boronic acids via a Suzuki coupling reaction to introduce variability at the 2-position. Similarly, different building blocks could be used to construct the quinoline ring itself, leading to a wide range of analogs.

The resulting library of compounds would then be screened for biological activity using high-throughput screening (HTS) methods. The data from the HTS would provide valuable SAR information, highlighting which structural modifications lead to an increase or decrease in activity. This information can then be used to design more focused libraries for further optimization.

| Library Generation Strategy | Variable Building Blocks | Expected Diversity |

| Parallel Suzuki Coupling | A diverse set of boronic acids reacting with a 2-chloro-3-nitroquinoline core. | Variation at the 2-position of the quinoline ring. |

| Quinoline Ring Synthesis | Use of various anilines and carbonyl compounds in a Doebner-von Miller reaction or similar quinoline synthesis. | Diverse substitution patterns on the quinoline core. |

| Modification of the Benzodioxole Moiety | Starting with different substituted catechols to form the dioxole ring. | Introduction of substituents on the benzodioxole portion. |

Development of Pharmacophore Models for Targeted Activity

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. dovepress.comcolumbiaiop.ac.in Pharmacophore models are valuable tools in drug discovery for virtual screening of compound databases to identify new scaffolds, as well as for guiding the design of new molecules with improved affinity and selectivity. columbiaiop.ac.in

The development of a pharmacophore model for the targeted activity of this compound would typically involve the following steps:

Ligand-Based Pharmacophore Modeling: In the absence of a known 3D structure of the target, a pharmacophore model can be developed based on a set of active compounds. nih.gov This involves aligning the structures of several active analogs and identifying the common chemical features that are responsible for their biological activity. These features may include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

Structure-Based Pharmacophore Modeling: If the 3D structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interactions between the target and a known ligand within the binding site. ijper.org This approach can provide a more accurate representation of the essential interactions required for binding.

A hypothetical pharmacophore model for a target that binds this compound might include the following features:

An aromatic ring feature corresponding to the quinoline system.

A hydrogen bond acceptor feature from the nitro group.

A hydrophobic feature associated with the benzodioxole moiety.

An additional aromatic or hydrophobic feature from the benzene (B151609) ring of the benzodioxole.

This pharmacophore model can then be used as a 3D query to search large chemical databases for compounds that match the query. The identified "hit" compounds can then be subjected to biological testing to assess their activity.

| Pharmacophore Feature | Corresponding Structural Moiety | Potential Interaction |

| Aromatic Ring | Quinoline Ring | Pi-stacking with aromatic amino acid residues in the target. |

| Hydrogen Bond Acceptor | Nitro Group | Hydrogen bonding with donor groups on the target. |

| Hydrophobic Region | Benzodioxole Ring System | Van der Waals interactions with hydrophobic pockets in the target. |

Emerging Research Directions and Future Perspectives

Exploration of Novel Therapeutic Applications (Beyond Initially Identified)

The core structure of 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline suggests a range of potential biological activities. The 3-nitroquinoline (B96883) core, in particular, has been identified as a promising template for the development of new anticancer agents. nih.gov Research into novel 3-nitroquinoline derivatives has demonstrated significant antiproliferative effects against tumor cell lines that overexpress the epidermal growth factor receptor (EGFR). nih.gov Several compounds from this class have shown inhibitory activities with IC50 values in the micromolar to nanomolar range. nih.gov

Furthermore, the benzodioxole ring is a structural feature present in various biologically active compounds. The fusion of these two pharmacophores in this compound may lead to synergistic or novel therapeutic effects. Future research could explore its potential in therapeutic areas where quinoline (B57606) and benzodioxole derivatives have shown promise, such as antimicrobial, antifungal, and anticonvulsant applications. nih.gov The exploration of its mechanism of action and screening against a wider panel of biological targets could unveil previously unidentified therapeutic opportunities.

Advanced Delivery Systems and Formulation Strategies (Pre-Clinical)

A significant hurdle in the development of new chemical entities is often poor bioavailability, which can be linked to low aqueous solubility. mdpi.com For a compound like this compound, which is likely to be hydrophobic, advanced drug delivery systems (DDS) are crucial for preclinical evaluation. nih.govgenesispub.org These systems aim to improve the pharmacokinetic profile, enhance therapeutic efficacy, and minimize potential side effects.

Preclinical formulation strategies would initially focus on creating suitable vehicles for animal studies, such as suspensions or solutions in biocompatible excipients, to assess the compound's intrinsic pharmacokinetic properties. mdpi.comcrystalpharmatech.com Subsequently, more sophisticated delivery systems could be developed.

Potential Advanced Drug Delivery Systems:

| Delivery System | Description | Potential Advantages for this compound |

| Nanoparticles | Polymeric or lipid-based particles in the nanometer size range that can encapsulate the drug. nih.gov | Improved solubility and bioavailability, potential for targeted delivery to specific tissues, and controlled release of the active compound. |

| Liposomes | Vesicles composed of a lipid bilayer that can enclose aqueous or lipid-soluble drugs. genesispub.org | Enhanced drug stability, reduced systemic toxicity, and the ability to target specific cells or tissues through surface modification. genesispub.org |

| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules in an aqueous solution. genesispub.org | Solubilization of poorly water-soluble drugs, leading to improved absorption and bioavailability. genesispub.org |

| Polymer-drug conjugates | Covalent attachment of the drug to a polymer backbone. | Prolonged circulation half-life, passive or active targeting to tumor tissues (the EPR effect), and controlled drug release. |

These advanced formulations can be tailored to the specific therapeutic application, aiming to deliver the drug effectively to the site of action while minimizing systemic exposure. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Generative Chemistry: AI algorithms can design novel molecules based on the this compound scaffold. These models can explore a vast chemical space to generate derivatives with optimized properties, such as enhanced potency or reduced off-target effects. iptonline.com

Property Prediction: Machine learning models can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. drugpatentwatch.com This allows for the in silico screening of large libraries of derivatives, prioritizing those with the most promising drug-like characteristics for synthesis and experimental testing. nih.gov

Synthesis Planning: AI tools can assist chemists by proposing viable and efficient synthetic routes for novel derivatives. This can significantly reduce the time and resources required for chemical synthesis. iptonline.com

Target Identification and Validation: By analyzing large biological datasets, AI can help identify potential protein targets for this compound and its analogs, providing insights into their mechanism of action. nih.gov

Green Chemistry Approaches in the Synthesis of Quinoline-Benzodioxole Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comzenodo.org The synthesis of quinoline derivatives has traditionally involved methods that may require harsh conditions or environmentally unfriendly reagents. ijpsjournal.com

Recent advancements have focused on developing greener synthetic protocols for quinolines. nih.gov These approaches include:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ionic liquids.

Catalysis: Employing efficient and recyclable catalysts, such as nanocatalysts, to improve reaction rates and reduce waste. nih.gov

Energy Efficiency: Utilizing energy sources like microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. A related synthesis of a quinoline-benzodioxole derivative has been successfully achieved using ultrasonic irradiation. mdpi.comresearchgate.net

The Friedländer synthesis, a common method for preparing quinolines, can be adapted to incorporate these green chemistry principles. ijpsjournal.com By developing a sustainable synthetic route for this compound and its derivatives, the environmental impact of its production can be minimized, which is an increasingly important consideration in pharmaceutical development.

Development of Prodrug Strategies or Targeted Therapies

Prodrug design is a chemical approach to overcoming undesirable drug properties by linking the active molecule to a pro-moiety. ijpcbs.com This temporary modification can enhance properties such as solubility, permeability, and stability, or enable targeted delivery to specific tissues. nih.govsemanticscholar.org The prodrug is designed to be converted into the active parent drug in vivo through enzymatic or chemical cleavage. ijpcbs.com

For this compound, prodrug strategies could be employed to:

Improve Aqueous Solubility: Attaching a hydrophilic pro-moiety, such as a phosphate (B84403) or an amino acid, could increase water solubility, making the compound more suitable for parenteral administration. jetir.org

Enhance Oral Bioavailability: Modifying the structure to improve its absorption from the gastrointestinal tract.

Achieve Targeted Delivery: A carrier-linked prodrug could be designed to be selectively activated at the target site, for example, within tumor cells that have a high concentration of specific enzymes. jiwaji.edu This would increase the drug's concentration at the site of action and reduce systemic toxicity. nih.gov

Common functional groups amenable to prodrug design include carboxyls, hydroxyls, and amines. semanticscholar.org While this compound lacks these common handles, derivatization of the core structure could introduce functionalities suitable for prodrug modification.

High-Throughput Screening and Automation in Compound Evaluation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for a specific biological activity. nih.gov In the context of this compound, HTS and automation would be instrumental in systematically exploring the structure-activity relationship (SAR) of its derivatives.

A library of analogs could be synthesized and screened against a panel of biological targets using automated robotic systems. This would allow for the efficient identification of "hit" compounds with desired activity. The data generated from HTS can be used to build predictive models, further guiding the design of more potent and selective compounds.

Furthermore, automated systems can be employed for secondary assays, such as cytotoxicity testing and ADME profiling, providing a comprehensive evaluation of the synthesized compounds in a time- and resource-efficient manner. The integration of HTS with data analysis and machine learning platforms creates a powerful engine for accelerating the discovery and optimization of new drug candidates based on the this compound scaffold.

Environmental Footprint and Sustainable Chemistry Perspectives

Assessment of Synthetic Route Sustainability

While a specific, optimized industrial synthesis for 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline is not widely published, its structure suggests plausible synthetic pathways based on established quinoline (B57606) synthesis methods. A common approach for creating 2-aryl-3-nitroquinolines involves variations of the Friedländer annulation or related condensation reactions. A hypothetical, yet chemically reasonable, route could involve the reaction of a 2-aminoaryl ketone with a compound containing an activated methylene (B1212753) group adjacent to a carbonyl, followed by nitration.

The sustainability of such a route can be evaluated using key principles of green chemistry.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgnih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. nih.gov

Hypothetical Atom Economy for a Friedländer-type Synthesis:

A plausible synthesis could involve the condensation of 2-amino-benzaldehyde with 1-(1,3-benzodioxol-5-yl)-2-nitroethan-1-one.

Reactants:

2-aminobenzaldehyde (B1207257) (C₇H₇NO, MW: 121.14 g/mol )

1-(1,3-benzodioxol-5-yl)-2-nitroethan-1-one (C₉H₇NO₄, MW: 209.16 g/mol )

Product:

this compound (C₁₆H₁₀N₂O₄, MW: 294.27 g/mol )

By-products: 2 molecules of Water (H₂O, MW: 18.02 g/mol )

The calculation for atom economy would be: % Atom Economy = [MW of Product / (Sum of MW of Reactants)] x 100 % Atom Economy = [294.27 / (121.14 + 209.16)] x 100 = [294.27 / 330.3] x 100 ≈ 89.09%